

# dealing with high background in EPO-related flow cytometry

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# Technical Support Center: EPO-Related Flow Cytometry

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges associated with high background in Erythropoietin (**EPO**)-related flow cytometry experiments.

### **Frequently Asked Questions (FAQs)**

Q1: What are the common causes of high background staining in **EPO** receptor (**EPO**R) flow cytometry?

High background staining in **EPO**R flow cytometry can obscure the specific signal, especially given the relatively low expression of **EPO**R on many cell types. Common causes include:

- Non-specific antibody binding: The fluorescently labeled antibody may bind to cells that do not express the target antigen through Fc receptors or other non-specific interactions.[1][2]
- Dead cells: Dead cells are known to non-specifically bind antibodies, leading to false-positive signals.[1]
- Autofluorescence: Some cell types, particularly larger or more granular cells, have intrinsic fluorescence that can contribute to background noise.[3][4]



- Suboptimal antibody concentration: Using too high a concentration of the antibody can lead to increased non-specific binding.[1][2]
- Inadequate blocking: Failure to properly block Fc receptors can result in significant background staining, especially on immune cells.[2]
- Instrument settings: Incorrect voltage (gain) settings on the flow cytometer can amplify background noise.[5]
- Compensation issues: Improper compensation for spectral overlap between different fluorochromes can lead to artificial positive signals.[1][5]

Q2: How does **EPO**R expression level affect background noise?

The Erythropoietin Receptor (**EPO**R) is often expressed at low levels on the cell surface, which makes it more challenging to distinguish the true signal from background noise. Quantitative flow cytometry has shown that **EPO**R expression is highest on early hematopoietic progenitors and decreases as erythroid cells differentiate.[6] This low antigen density necessitates careful optimization of the staining protocol to maximize the signal-to-noise ratio.[4] When the specific signal is weak, even a small amount of background staining can significantly impact the results.

Q3: Which fluorochromes are best suited for detecting low-expression antigens like **EPOR**?

For antigens with low expression levels like **EPO**R, it is crucial to use bright fluorochromes to maximize the signal.[3][4][5][7] Bright fluorochromes help to better resolve the positive population from the negative population and background noise. Some recommended bright fluorochromes include:

- Phycoerythrin (PE)
- Allophycocyanin (APC)

It is also important to consider the laser and filter configuration of your specific flow cytometer when selecting a fluorochrome.[7]

### **Troubleshooting Guides**



## Issue 1: High background in all channels, including the unstained control.

This issue often points to problems with the cell sample itself or the instrument settings.

Possible Cause	Recommended Solution
High number of dead cells	Use a viability dye (e.g., 7-AAD, Propidium lodide, or fixable viability dyes) to exclude dead cells from the analysis.[1] Optimize cell handling and preparation to maintain cell viability.
Cellular autofluorescence	If possible, choose fluorochromes that emit in the red or far-red spectrum, as autofluorescence is typically lower at longer wavelengths.[3][8]
Instrument settings (PMT voltages) are too high	Reduce the photomultiplier tube (PMT) voltages for the affected channels. Use a stained positive control to set the optimal voltage that places the positive signal on scale without excessively amplifying the background.
Debris and cell aggregates	Gate on single cells using forward scatter area (FSC-A) vs. forward scatter height (FSC-H) plots. Ensure samples are properly filtered before running on the cytometer.

## Issue 2: High background in the single-color stained sample compared to the unstained control.

This suggests a problem with non-specific antibody binding.



Possible Cause	Recommended Solution
Non-specific antibody binding via Fc receptors	Incubate cells with an Fc blocking reagent prior to adding the primary antibody.[2] This is particularly important when working with immune cells that express Fc receptors.
Antibody concentration is too high	Titrate the anti-EPOR antibody to determine the optimal concentration that provides the best signal-to-noise ratio.[1][2]
Inadequate washing steps	Increase the number of wash steps after antibody incubation to remove any unbound antibody.[1][2]
Hydrophobic interactions	Include a protein-containing buffer (e.g., PBS with 1-2% BSA or FBS) during staining and washing steps to reduce non-specific hydrophobic binding.
Isotype control shows high background	This confirms non-specific binding of the antibody. In addition to the above, consider trying a different antibody clone or a different fluorochrome conjugate.

### **Quantitative Data**

### **Table 1: EPOR Expression on Human Bone Marrow Cells**

The following table summarizes the approximate number of **EPO**R sites per cell on different hematopoietic progenitor populations, as determined by quantitative flow cytometry. This data highlights the decreasing expression of **EPO**R with cell differentiation.



Cell Population	Approximate EPOR Sites per Cell
CD34+CD38-	~1600
CD34+CD38+	Lower than CD34+CD38-
CD34-CD38+	Lower than CD34+CD38+
Glycophorin A+ / CD34+	Higher than GpA+/CD34-
Glycophorin A+ / CD34-	Lower than GpA+/CD34+

Data adapted from a study using a quantitative flow-cytometric assay.[6]

### **Experimental Protocols**

## Protocol 1: Staining for Surface EPOR on Erythroid Progenitor Cells

This protocol is designed to minimize background and enhance the specific signal for **EPO**R detection.

### Cell Preparation:

- Isolate bone marrow mononuclear cells (BMMCs) or peripheral blood mononuclear cells (PBMCs) using a density gradient centrifugation method.
- Wash the cells twice with cold phosphate-buffered saline (PBS).
- Resuspend the cells at a concentration of 1 x 10<sup>7</sup> cells/mL in staining buffer (PBS + 2% FBS + 0.05% sodium azide).

### · Fc Receptor Blocking:

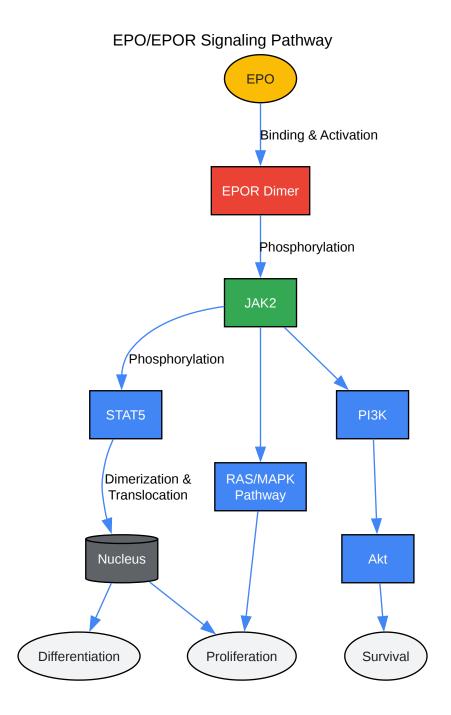
- Add an Fc blocking reagent (e.g., Human TruStain FcX™) to the cell suspension.
- Incubate for 10-15 minutes at 4°C.
- Antibody Staining:



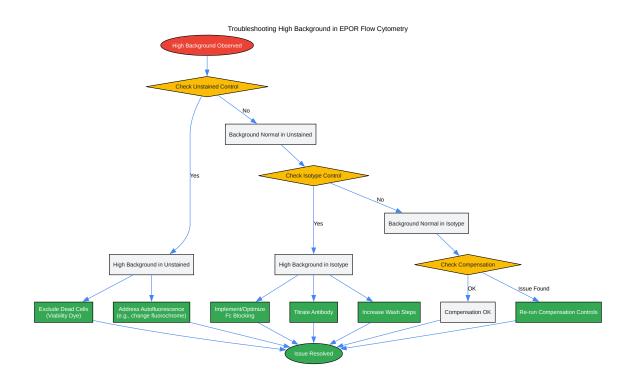
- Without washing, add the anti-human EPOR antibody conjugated to a bright fluorochrome (e.g., PE or APC) at its predetermined optimal concentration.
- Incubate for 30-45 minutes at 4°C in the dark.
- Washing:
  - Wash the cells twice with 2 mL of cold staining buffer. Centrifuge at 300-400 x g for 5 minutes at 4°C between washes.
- · Viability Staining:
  - Resuspend the cell pellet in 500 μL of staining buffer.
  - Add a viability dye (e.g., 7-AAD or a fixable viability stain) according to the manufacturer's instructions.
  - Incubate for 5-15 minutes at room temperature in the dark.
- · Data Acquisition:
  - Acquire the samples on a flow cytometer as soon as possible.
  - Ensure to include appropriate controls:
    - Unstained cells
    - Isotype control
    - Fluorescence Minus One (FMO) controls for multicolor panels

### **Visualizations**

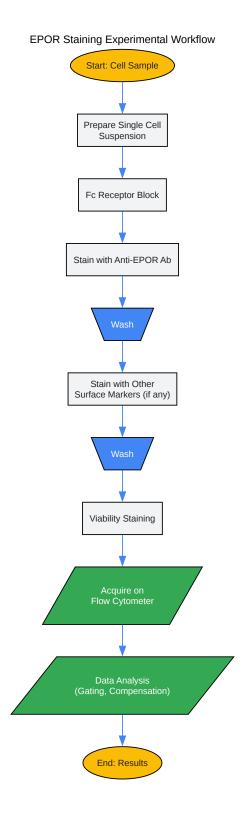












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